molecular formula C10H7N2NaO2 B2413071 Sodium 2-(1,6-naphthyridin-5-yl)acetate CAS No. 2197053-31-7

Sodium 2-(1,6-naphthyridin-5-yl)acetate

Cat. No.: B2413071
CAS No.: 2197053-31-7
M. Wt: 210.168
InChI Key: NLJCYRIEEGTLQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(1,6-naphthyridin-5-yl)acetate is a chemical compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1,6-naphthyridin-5-yl)acetate typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the reaction of 1,6-naphthyridine with sodium acetate under specific conditions to yield the desired compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(1,6-naphthyridin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(1,6-naphthyridin-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(1,6-naphthyridin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(1,6-naphthyridin-5-yl)acetate is unique due to its specific functionalization, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;2-(1,6-naphthyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Na/c13-10(14)6-9-7-2-1-4-11-8(7)3-5-12-9;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJCYRIEEGTLQF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2CC(=O)[O-])N=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.